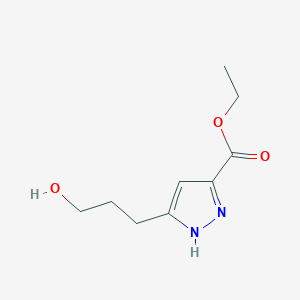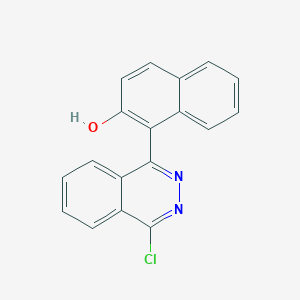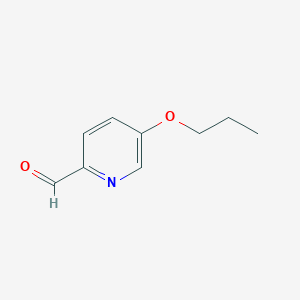![molecular formula C21H21ClN2O4 B8487757 tert-butyl N-[2-(3-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)ethyl]carbamate](/img/structure/B8487757.png)
tert-butyl N-[2-(3-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)ethyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
tert-butyl N-[2-(3-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)ethyl]carbamate is a complex organic compound that belongs to the class of carbamate esters This compound is characterized by the presence of a chloro-substituted phenyl ring, an isoindoline-1,3-dione moiety, and a tert-butyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(3-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)ethyl]carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoindoline-1,3-dione Moiety: This can be achieved by the reaction of phthalic anhydride with an amine, followed by cyclization.
Introduction of the Chloro-phenyl Group: The chloro-phenyl group can be introduced via a Friedel-Crafts acylation reaction using a chloro-substituted benzoyl chloride.
Formation of the Carbamate Ester: The final step involves the reaction of the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the isoindoline-1,3-dione moiety, potentially converting them to hydroxyl groups.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Hydroxylated derivatives of the phenyl ring.
Reduction: Hydroxylated isoindoline derivatives.
Substitution: Amino or thiol-substituted phenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors. The isoindoline-1,3-dione moiety is known to interact with various biological targets, making it a valuable scaffold for drug design.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. They are investigated for their anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer chemistry and material science.
作用機序
The mechanism by which tert-butyl N-[2-(3-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)ethyl]carbamate exerts its effects involves its interaction with specific molecular targets. The isoindoline-1,3-dione moiety can form hydrogen bonds and hydrophobic interactions with enzymes and receptors, modulating their activity. The chloro-phenyl group can enhance binding affinity through halogen bonding.
類似化合物との比較
Similar Compounds
- [2-(3-Chloro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-ethyl]-carbamic acid methyl ester
- [2-(3-Chloro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-ethyl]-carbamic acid ethyl ester
- [2-(3-Chloro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-ethyl]-carbamic acid propyl ester
Uniqueness
The tert-butyl ester group in tert-butyl N-[2-(3-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)ethyl]carbamate provides increased steric hindrance, which can influence its reactivity and binding properties. This makes it distinct from its methyl, ethyl, and propyl ester counterparts, which have smaller alkyl groups and therefore different steric and electronic effects.
特性
分子式 |
C21H21ClN2O4 |
|---|---|
分子量 |
400.9 g/mol |
IUPAC名 |
tert-butyl N-[2-(3-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C21H21ClN2O4/c1-21(2,3)28-20(27)23-12-17(13-7-6-8-14(22)11-13)24-18(25)15-9-4-5-10-16(15)19(24)26/h4-11,17H,12H2,1-3H3,(H,23,27) |
InChIキー |
ZGTSNCPZXUKFIO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC(C1=CC(=CC=C1)Cl)N2C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5-bromo-N-(2-fluoroethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B8487719.png)



![Oxirane, [[4-[(4-methoxyphenyl)-1-naphthalenylmethyl]phenoxy]methyl]-](/img/structure/B8487763.png)
